3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
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Overview
Description
3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid typically involves a multi-step reaction process. One common method starts with 2-chloro-6-fluorobenzaldehyde as the starting material. The synthetic route includes nucleophilic addition and N-acylation reactions . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may involve the use of nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical biological pathways. The exact pathways and targets can vary depending on the application, such as inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants, leading to herbicidal effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
- 3-(2-Chloro-6-fluoro-phenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole
Uniqueness
3-(2-Chloro-6-fluoro-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-3,8H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWWDOKNJZYHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC=C2Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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